Enantioselective Activity in GABA Uptake Inhibition
The (1S,3R)-3-aminocyclohexanol scaffold (as its carboxylic acid derivative) exhibits a pronounced enantioselective advantage in inhibiting GABA uptake, with a >20-fold difference in potency relative to its (1R,3S) enantiomer [1].
| Evidence Dimension | Potency as GABA uptake inhibitor |
|---|---|
| Target Compound Data | Similar potency to GABA |
| Comparator Or Baseline | (1R,3S)-3-aminocyclohexanecarboxylic acid |
| Quantified Difference | ≥20-fold less potent |
| Conditions | Rat brain slice assay measuring uptake of radioactive GABA |
Why This Matters
This data demonstrates that the (1S,3R) configuration is essential for biological activity in GABAergic systems; using the wrong enantiomer yields negligible results, rendering SAR studies inconclusive.
- [1] Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. View Source
